阿嗪酰胺
科学研究应用
Azintamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying choleretic agents and their mechanisms.
Biology: Studied for its effects on visceral sensitivity and gastrointestinal motility.
Medicine: Investigated for its therapeutic potential in treating cholestasis and dyspepsia.
Industry: Used in the formulation of pharmaceutical products
作用机制
阿嗪酰胺的作用机制涉及调节内脏敏感性和胃肠道动力。它作用于特定的分子靶点和途径,以发挥其胆汁利尿作用。 详细的分子靶点和途径仍在研究中 .
类似化合物:
- Azinthiamide
- Oragallin
- Colerin
- Oragalin
比较: 阿嗪酰胺在其特异性的胆汁利尿活性及其调节内脏敏感性和胃肠道动力方面是独一无二的。 与类似化合物相比,阿嗪酰胺在治疗胆汁淤积和消化不良的临床研究中显示出可喜的结果 .
生化分析
Biochemical Properties
The biochemical properties of Azintamide are not fully annotated yet . It is known that Azintamide is a small molecule with a chemical formula of C10H14ClN3OS
Cellular Effects
Azintamide has been shown to be effective and safe in the treatment of patients with dyspepsia symptoms by modulating visceral sensitivity and/or gastrointestinal motility .
Molecular Mechanism
It is known that Azintamide specifically targets the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation . By inhibiting the activation of NF-kB, Azintamide effectively reduces the production of pro-inflammatory cytokines and mediators that contribute to chronic inflammation .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of Azintamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
准备方法
合成路线和反应条件: 阿嗪酰胺的制备涉及以下几个步骤:
阿嗪酰胺硫氢化合物溶液的制备: 这涉及溶解水和硫化钠,然后加入硫。
与 3,6-二氯哒嗪反应: 分批加入亚硫酸钠以防止氧化。仔细监控反应体系以保持 pH 值在 8 到 10 之间。
加入乙醇和 N,N-二乙基-2-氯乙酰胺: 将此混合物逐滴加入反应体系中,然后对最终产物进行纯化.
工业生产方法: 阿嗪酰胺的工业生产遵循类似的步骤,但针对大规模生产进行了优化。 该工艺旨在环保、经济高效,适合大规模生产 .
化学反应分析
反应类型: 阿嗪酰胺经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件:
氧化: 常用的试剂包括高锰酸钾和过氧化氢。
还原: 常用的试剂包括氢化铝锂和硼氢化钠。
取代: 常用的试剂包括卤素和亲核试剂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成亚砜或砜,而还原可能生成硫醇 .
4. 科研应用
阿嗪酰胺具有广泛的科研应用:
化学: 用作研究胆汁利尿剂及其机制的模型化合物。
生物学: 研究其对内脏敏感性和胃肠道动力学的影响。
医学: 研究其治疗胆汁淤积和消化不良的治疗潜力。
工业: 用于制药产品的配方
相似化合物的比较
- Azinthiamide
- Oragallin
- Colerin
- Oragalin
Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, azintamide has shown promising results in clinical studies for treating cholestasis and dyspepsia .
属性
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKKMZJCJBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171370 | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-32-6 | |
Record name | Azintamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azintamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azintamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azintamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azintamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZINTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of Azintamide?
A1: While the exact mechanism of action of Azintamide is not fully elucidated in the provided research, several studies suggest it may work by:
- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.
- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.
Q2: What are the downstream effects of Azintamide administration?
A2: Research indicates that Azintamide can lead to:
- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.
- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.
Q3: What is the molecular formula and weight of Azintamide?
A3: The provided research does not explicitly state the molecular formula or weight of Azintamide. Further investigation into its chemical structure is necessary.
Q4: Is there any spectroscopic data available for Azintamide?
A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of Azintamide in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.
Q5: How stable is Azintamide under various storage conditions?
A5: The provided research does not offer detailed information on the stability of Azintamide under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.
Q6: Has Azintamide been investigated for its compatibility with other materials in drug formulations?
A6: While the research mentions the use of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.
Q7: Does Azintamide possess any catalytic properties?
A7: The provided research does not mention any catalytic properties associated with Azintamide. Its primary focus is its therapeutic application in managing dyspepsia.
Q8: Have any computational studies been conducted on Azintamide?
A8: The provided research does not mention any computational studies or QSAR models developed for Azintamide. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.
Q9: How do modifications to the Azintamide structure impact its activity?
A9: The provided research lacks information regarding SAR studies on Azintamide. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Azintamide?
A10: The research primarily focuses on the clinical application of Azintamide in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。